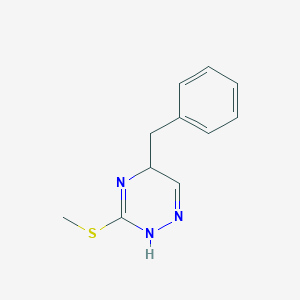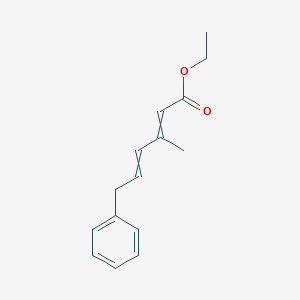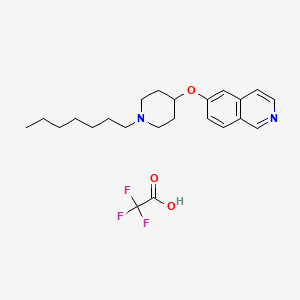![molecular formula C13H11F3N2O2S B14200145 {2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid CAS No. 918342-00-4](/img/structure/B14200145.png)
{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is a compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, an aniline moiety with a trifluoromethyl group, and an acetic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Aniline Moiety: The aniline derivative, 4-Methyl-3-(trifluoromethyl)aniline, can be synthesized by the reaction of 2,2-Dimethyl-N-[2-Methyl-3-(trifluoromethyl)phenyl]propionamide with appropriate reagents.
Coupling Reaction: The aniline derivative is then coupled with the thiazole ring through a nucleophilic substitution reaction to form the desired product.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aniline moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an analgesic and anti-inflammatory agent.
Biological Research: It is used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the NMDA receptor, linked to neurodegenerative disorders such as Alzheimer’s and epilepsy.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of {2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist: The compound can act as a PPAR agonist, playing a role in the regulation of central inflammation and controlling brain inflammation processes.
NMDA Receptor Modulation: The compound’s derivatives are known to interact with the NMDA receptor, influencing synaptic transmission and neuroplasticity.
相似化合物的比较
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)aniline: Another aniline derivative with similar trifluoromethyl substitution.
2,4-Difluoroaniline: An aniline derivative with fluorine substitutions.
Uniqueness
{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid is unique due to its combination of a thiazole ring, trifluoromethyl-substituted aniline, and acetic acid functional group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
918342-00-4 |
|---|---|
分子式 |
C13H11F3N2O2S |
分子量 |
316.30 g/mol |
IUPAC 名称 |
2-[2-[4-methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H11F3N2O2S/c1-7-2-3-8(4-10(7)13(14,15)16)17-12-18-9(6-21-12)5-11(19)20/h2-4,6H,5H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
UHWCXFALDAVALS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
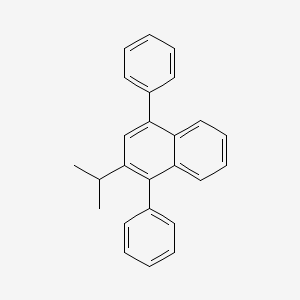
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
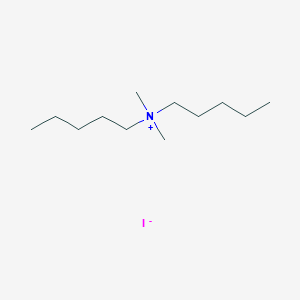
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
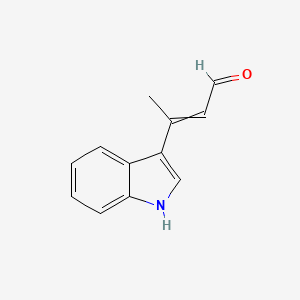
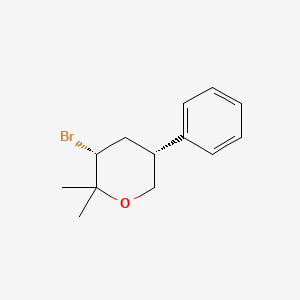
![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
